6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione
Description
This compound features a piperazine moiety substituted at the 4-position with a 2-chlorophenyl group and fused to a dihydropyridazine-thione core. The thione group at position 3 and the partially saturated pyridazine ring contribute to its unique electronic and steric properties. Such structures are often explored for CNS-targeting applications due to the piperazine scaffold's prevalence in neurotransmitter receptor ligands .
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4S/c15-11-3-1-2-4-12(11)18-7-9-19(10-8-18)13-5-6-14(20)17-16-13/h1-6H,7-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJAGAPQKFNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=S)C=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is significant in the context of neurodegenerative diseases, where acetylcholine levels are often depleted.
Additionally, this compound has been shown to interact with histamine H1 receptors, exhibiting high specific affinity. This interaction is relevant for the management of allergic reactions, as the compound can potentially block the effects of histamine.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function. This effect is particularly beneficial in the treatment of Alzheimer’s disease.
In immune cells, the compound’s interaction with histamine H1 receptors can modulate immune responses, reducing inflammation and allergic reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site effectively.
Additionally, the compound’s interaction with histamine H1 receptors involves binding to the receptor’s ligand-binding domain, blocking the effects of histamine. This inhibition reduces allergic responses and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and histamine H1 receptors for several weeks, although a gradual decline in activity is noted.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and histamine H1 receptors without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and histamine H1 receptors. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy and specificity.
Biological Activity
The compound 6-[4-(2-chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H17ClN4S. It features a piperazine ring and a thione functional group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. For instance, derivatives of piperazine have demonstrated activity against melanoma cells by inducing apoptosis and cell cycle arrest .
- Neuropharmacological Effects : The piperazine moiety is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerases I and II, leading to DNA damage and subsequent apoptosis in cancer cells .
- Receptor Modulation : The interaction with various receptors (e.g., serotonin receptors) may influence neurochemical pathways, potentially providing therapeutic effects in psychiatric conditions.
Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds on human melanoma LOX IMVI cells, it was found that certain derivatives induced significant apoptosis at IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential of this compound as a candidate for further development in cancer therapy.
Antimicrobial Studies
A series of tests conducted on various derivatives indicated that compounds with similar structural characteristics exhibited notable antibacterial activity. For example, compounds demonstrated effective inhibition against E. coli and Klebsiella pneumoniae, confirming their potential as antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds containing piperazine moieties exhibit anticonvulsant properties. For instance, derivatives similar to 6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione have shown efficacy in various seizure models. A study highlighted that certain substituted piperazines displayed significant activity in reducing seizure frequency and intensity in animal models, suggesting potential for treating epilepsy and related disorders .
Antinociceptive Effects
The compound has also been evaluated for its antinociceptive properties. In experimental models, it has been shown to alleviate pain through mechanisms that may involve modulation of neurotransmitter systems or inhibition of pain pathways. Research indicates that compounds with similar structures can effectively reduce pain responses in models of acute and chronic pain .
Anticancer Properties
Recent studies have explored the cytotoxic effects of piperazine derivatives against various cancer cell lines. Compounds structurally related to this compound were tested against colon cancer (HT-29) and lung cancer (A549) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism of action often involves interference with cellular signaling pathways critical for tumor growth.
Antiviral Activity
Emerging research suggests that similar compounds might exhibit antiviral properties. Structural modifications have been shown to enhance activity against viruses by inhibiting viral replication mechanisms or modulating host immune responses .
Case Study 1: Anticonvulsant Evaluation
In a study assessing the anticonvulsant activity of various piperazine derivatives, this compound was evaluated using the maximal electroshock seizure test. Results indicated a significant reduction in seizure duration compared to control groups, positioning this compound as a candidate for further development in epilepsy treatment .
Case Study 2: Cytotoxicity Assessment
A set of synthesized derivatives including this compound underwent cytotoxicity testing against multiple cancer cell lines. The MTT assay revealed IC50 values indicating effective inhibition of cell growth, particularly in lung and colon cancer cells. This suggests potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring or the heterocyclic core:
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro substituent in the target compound likely enhances interactions with aromatic residues in receptor binding pockets (e.g., dopamine D2 or serotonin 5-HT1A receptors) compared to the 3-methyl group in CAS 100241-61-0, which may prioritize hydrophobic interactions .
- The thione group may also act as a hydrogen-bond acceptor, influencing solubility .
- Synthetic Accessibility : Chloro-substituted derivatives (e.g., target compound) often require harsher coupling conditions than methyl-substituted analogs, impacting yield and scalability .
Physicochemical Properties
- Lipophilicity : The 2-chloro substituent increases logP compared to methyl analogs, balancing CNS penetration and solubility.
- Metabolic Stability : Thione-containing compounds (target and CAS 100241-61-0) may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism compared to amine or pyrazole derivatives .
Preparation Methods
General Synthetic Strategy
The synthetic approach to compounds structurally related to 6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione typically involves:
- Formation of key intermediates such as 2-chloro-N-arylacetamides or 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles.
- Nucleophilic substitution reactions between these intermediates and piperazine derivatives.
- Cyclization reactions under basic or reflux conditions to form the dihydropyridazine-thione ring.
- Use of ethanolic or DMF solvents with bases such as sodium ethoxide, potassium carbonate, or triethylamine to facilitate the reactions.
Stepwise Preparation Methods
Preparation of 2-Chloro-N-(2-chlorophenyl)acetamide Intermediate
- The synthesis begins with the reaction of 2-chloroacetyl chloride with 2-chlorophenylamine under basic conditions (e.g., presence of triethylamine).
- This yields 2-chloro-N-(2-chlorophenyl)acetamide , which serves as the alkylating agent for piperazine.
Synthesis of Piperazine Derivative
- Piperazine is reacted with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate to form a bis-chloroacetyl piperazine intermediate.
- This intermediate is then reacted with the 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative in ethanol with piperidine under reflux conditions to afford bis(sulfanediyl)bis(6-phenylnicotinonitriles).
Formation of this compound
- The key cyclization step involves heating the intermediate with sodium ethoxide in ethanol at reflux.
- This base-catalyzed intramolecular cyclization converts the thioxo and nitrile functionalities into the dihydropyridazine-3-thione ring system.
- The reaction proceeds via nucleophilic substitution followed by ring closure, yielding the target compound with high purity and good yield (typically around 70-80%).
Detailed Reaction Conditions and Yields
| Step | Reactants | Solvent & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of 2-chloro-N-(2-chlorophenyl)acetamide | 2-chlorophenylamine + 2-chloroacetyl chloride | Basic aqueous or ethanolic medium, stirring at room temp | >80% | Base such as triethylamine used to neutralize HCl |
| Piperazine bis-chloroacetylation | Piperazine + 2 equiv chloroacetyl chloride | Anhydrous K2CO3, ethanol, reflux | 75-85% | Anhydrous conditions prevent hydrolysis |
| Coupling with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Piperazine bis-chloroacetyl intermediate + pyridinetione derivative | Ethanol + piperidine, reflux 3-4 h | 74-79% | Piperidine acts as base and catalyst |
| Cyclization to dihydropyridazine-3-thione | Above intermediate + sodium ethoxide | Ethanol, reflux 2 h | 70-72% | Base-catalyzed intramolecular cyclization |
Mechanistic Insights
- The initial nucleophilic substitution occurs when the nitrogen of the piperazine attacks the electrophilic carbon of the chloroacetamide, forming a thioether linkage.
- The thioxo group (C=S) in the pyridazine ring acts as a nucleophile in the cyclization step, facilitating ring closure.
- The base (sodium ethoxide) deprotonates intermediates, promoting intramolecular attack and stabilizing the transition state.
- The reaction conditions favor reflux in ethanol , which provides a polar protic medium conducive to both substitution and cyclization.
Spectral and Analytical Characterization (Supporting Preparation)
- IR spectroscopy confirms the presence of characteristic bands for NH, C=O, and C=S groups.
- $$^{1}H$$ NMR spectra show signals corresponding to aromatic protons, piperazine methylene groups, and thione protons.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- Elemental analysis verifies the purity and composition of the synthesized compound.
Summary Table of Key Synthetic Intermediates and Final Product
Additional Notes and Research Findings
- Alternative methods involving microwave irradiation or solid-supported reagents have been explored for related pyridazine-thione derivatives but are less common for this specific compound.
- The use of triethylamine or piperidine as bases in the coupling steps enhances reaction rates and yields.
- The synthetic route is adaptable to various substituted aryl groups, allowing for structural analog development.
- Purification generally involves recrystallization from ethanol/DMF mixtures to achieve high purity.
Q & A
Q. Optimization Strategies :
- Design of Experiments (DOE) : Use factorial designs to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst (e.g., KCO) .
- Computational Guidance : Apply quantum chemical calculations to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. Table 1: Key Factors Affecting Synthesis Yield
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Polarity → ↑ Reactivity |
| Temperature | 100–110°C | ↑ Kinetic energy |
| Catalyst | KCO (2 eq.) | Facilitates deprotonation |
(Basic) Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and piperazine-pyridazine dihedral angles (e.g., 45–60°), as seen in analogous piperazine-pyridazine structures .
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 7.2–7.8 ppm) and piperazine NH signals (δ 3.0–3.5 ppm).
- C NMR: Confirm thione carbon (δ ~180 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H].
Q. Table 2: Comparative Structural Analysis Techniques
| Technique | Key Data Points | Limitations |
|---|---|---|
| X-ray | Bond lengths, angles | Requires single crystals |
| NMR | Proton environment, connectivity | Overlapping signals |
| IR Spectroscopy | C=S stretch (~1200 cm) | Low specificity |
(Advanced) How can researchers resolve contradictions between computational predictions and experimental results regarding the compound's bioactivity?
Methodological Answer:
- Cross-Validation : Compare density functional theory (DFT)-predicted binding affinities with experimental IC values from kinase assays. Adjust computational parameters (e.g., solvent models) to align with in vitro conditions .
- Meta-Analysis : Reconcile discrepancies (e.g., predicted vs. observed antimicrobial activity) by evaluating assay conditions (e.g., bacterial strain variability, compound solubility) .
- Dose-Response Studies : Perform concentration-gradient experiments to identify non-linear effects masked in initial screens.
(Advanced) What strategies are recommended for elucidating the reaction mechanism of this compound in catalytic processes?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C–N bond formation vs. thione tautomerization).
- Computational Modeling : Employ transition state theory (TST) to map energy profiles for intermediates, guided by ICReDD’s reaction path search methods .
- In Situ Spectroscopy : Monitor reactions via Raman or UV-Vis to detect transient species (e.g., radical intermediates).
(Basic) What safety protocols are critical when handling hazardous intermediates during synthesis?
Methodological Answer:
- Chlorinated Byproducts : Use fume hoods and PPE (gloves, goggles) due to potential toxicity (H315-H319) .
- Thione Stability : Store under inert atmosphere (N) to prevent oxidation to disulfides.
- Waste Management : Neutralize acidic/basic residues before disposal (P501-P502 guidelines) .
(Advanced) How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics while addressing interspecies variability?
Methodological Answer:
- Species-Specific Metabolism : Pre-screen liver microsomes from rodents vs. primates to identify metabolic hotspots (e.g., CYP450 oxidation sites).
- Tracer Studies : Use C-labeled compound to track absorption/distribution.
- Allometric Scaling : Adjust dosages based on body surface area and metabolic rate correlations.
(Advanced) What methodologies address conflicting data in pharmacological profiling (e.g., agonist vs. antagonist activity)?
Methodological Answer:
- Receptor Density Mapping : Quantify target expression levels in test systems (e.g., HEK293 vs. primary neurons).
- Bias Signaling Assays : Use BRET/TR-FRET to differentiate G protein vs. β-arrestin pathways.
- Positive Controls : Include reference ligands (e.g., clozapine for 5-HT) to calibrate assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
